5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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Overview
Description
5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is an interesting compound in the realm of chemistry due to its unique structure and the presence of functional groups such as the trifluoromethyl group, thiadiazole ring, and tetrahydrobenzothiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route starts with the formation of the 1,3,4-thiadiazole ring by reacting appropriate hydrazine derivatives with carbon disulfide. The introduction of the trifluoromethyl group is often achieved using trifluoromethylating agents like trifluoromethyl iodide. The subsequent steps include forming the benzothiophene scaffold, which can be synthesized through a series of cyclization reactions and then functionalized with ethyl and amide groups to get the final compound.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing reaction conditions to ensure high yield and purity. This can include refining solvents, catalysts, and temperature controls. Typically, large-scale production may use flow chemistry techniques to streamline the synthesis and improve safety and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the sulfur atom of the benzothiophene ring, yielding sulfoxides or sulfones under appropriate conditions.
Reduction: : The nitro groups in similar compounds can often be reduced to amines. the specific compound may not have readily reducible groups.
Substitution: : The trifluoromethyl and ethyl groups might undergo substitution reactions under certain conditions, involving reagents like halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing agents such as hydrogen peroxide or potassium permanganate can induce oxidation reactions. Reducing agents like lithium aluminum hydride or catalytic hydrogenation might be used for reduction reactions. Substitution reactions could involve nucleophiles like amines or halides under basic conditions.
Major Products
Major products from these reactions vary based on the reaction conditions but could include oxidized or reduced forms of the parent compound, or substituted derivatives where the trifluoromethyl or ethyl groups have been replaced by other functional groups.
Scientific Research Applications
The compound’s structure suggests it may have interesting biological properties. Thiadiazole rings, for example, are known for antimicrobial and anti-inflammatory properties, while benzothiophene structures are explored in cancer and cardiovascular research. The trifluoromethyl group often imparts enhanced metabolic stability and lipophilicity to bioactive compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target it is designed for. For example, it might interact with enzymatic pathways, inhibiting or activating certain enzymes or receptors. The specific pathways and targets would be determined by the nature of the compound's functional groups and their bioactive properties.
Comparison with Similar Compounds
5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be compared with compounds like:
5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
These similar compounds share structural elements like the thiadiazole ring or the benzothiophene scaffold, but the presence of the trifluoromethyl group and the specific amide linkage in the title compound can influence its properties and applications, making it unique in terms of stability, reactivity, and potential bioactivity.
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Properties
IUPAC Name |
5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3OS2/c1-2-7-3-4-9-8(5-7)6-10(22-9)11(21)18-13-20-19-12(23-13)14(15,16)17/h6-7H,2-5H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKVQVDEPJLPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)NC3=NN=C(S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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